molecular formula C19H15BrFN3O4S B2740418 N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide CAS No. 1286718-88-4

N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide

Cat. No.: B2740418
CAS No.: 1286718-88-4
M. Wt: 480.31
InChI Key: RUHONJIMCBRZAJ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: Starting from a suitable pyridazine precursor, the core structure is formed through cyclization reactions.

    Introduction of Substituents: The 4-bromo-2-fluorophenyl group and the tosyl group are introduced through substitution reactions, often using reagents like bromine, fluorine sources, and tosyl chloride.

    Acetylation: The final step involves acetylation to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the bromine and fluorine sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-pyridazin-1(6H)-yl)acetamide: Lacks the tosyl group.

    N-(4-chloro-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide: Substitution of bromine with chlorine.

    N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)propionamide: Variation in the acyl group.

Uniqueness

The presence of the tosyl group and the specific substitution pattern on the phenyl ring may confer unique chemical and biological properties to N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide, distinguishing it from similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[3-(4-methylphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN3O4S/c1-12-2-5-14(6-3-12)29(27,28)18-8-9-19(26)24(23-18)11-17(25)22-16-7-4-13(20)10-15(16)21/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHONJIMCBRZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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